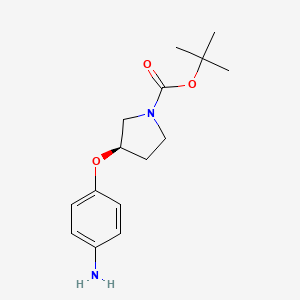

(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWQNZFJMSYAED-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649728 | |

| Record name | tert-Butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036488-30-8 | |

| Record name | tert-Butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate typically involves two key steps:

- Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group.

- Introduction of the 4-aminophenoxy substituent at the 3-position of the pyrrolidine ring.

The process requires careful control of stereochemistry to obtain the (R)-enantiomer with high enantiomeric purity.

Stepwise Preparation

Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate (Key Intermediate)

This intermediate is synthesized by Boc-protection of 3-aminopyrrolidine:

- Reagents: 3-Aminopyrrolidine and di-tert-butyl dicarbonate ((Boc)2O)

- Solvent: Chloroform (CHCl3)

- Conditions: The reaction is performed at 0°C with dropwise addition of (Boc)2O solution, followed by stirring at room temperature for 1 hour.

- Workup: The mixture is washed with brine, dried over potassium carbonate, filtered, and concentrated.

- Yield: Approximately 98%

- Characterization: The product is obtained as a yellow oil, typically used without further purification.

This step provides the Boc-protected pyrrolidine with the amino group free for further substitution.

Introduction of the 4-Aminophenoxy Group

The 4-aminophenoxy substituent is introduced via nucleophilic aromatic substitution or coupling reactions involving the appropriate 4-aminophenol derivative and the Boc-protected pyrrolidine intermediate.

- Typical Approach: Reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-fluoronitrobenzene or related activated aromatic compounds, followed by reduction of the nitro group to the amine.

- Alternative Routes: Using 4-aminophenol directly under conditions favoring ether bond formation at the 3-position of the pyrrolidine ring.

The stereochemistry at the 3-position is maintained by using enantiomerically pure starting materials or by resolution techniques.

Resolution and Enantiomeric Purification

Since the compound is chiral, obtaining the (R)-enantiomer requires resolution or asymmetric synthesis:

- Resolution via Salt Formation: The racemic mixture of 3-(4-aminophenoxy)pyrrolidine derivatives can be resolved using chiral resolving agents such as D- or L-proline derivatives or other chiral acids in aqueous alcoholic media.

- Conditions: Typically involves dissolving the racemate in aqueous alcoholic solution, adding the resolving agent, heating to 60–70°C, followed by slow cooling to induce crystallization of the desired enantiomer salt.

- pH Control: Adjusting pH to 8–10 during extraction is critical to isolate the free base form of the (R)-enantiomer.

- Yields: Resolution yields of up to 90% have been reported, with high enantiomeric excess.

Data Table: Key Reaction Parameters and Yields

Research Findings and Notes

- The Boc-protection step is highly efficient and reproducible, providing a stable intermediate for subsequent functionalization.

- The choice of solvent and temperature during the introduction of the 4-aminophenoxy group significantly impacts the reaction rate and stereochemical outcome.

- Resolution using chiral acids in aqueous alcoholic media is a well-established method to obtain the (R)-enantiomer with high purity.

- Careful pH adjustment and controlled crystallization are critical for maximizing yield and enantiomeric excess.

- The described methods avoid harsh conditions that could racemize the chiral center or degrade sensitive functional groups.

Scientific Research Applications

®-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a building block for the synthesis of bioactive compounds that can modulate biological pathways.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive molecules. It can interact with various molecular targets, including enzymes and receptors, depending on the final structure of the synthesized compound. The pathways involved often include binding to active sites, modulating enzyme activity, or altering receptor signaling.

Comparison with Similar Compounds

tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate: Similar structure but with a nitro group instead of an amino group.

tert-Butyl 3-(4-hydroxyphenoxy)pyrrolidine-1-carboxylate: Contains a hydroxy group instead of an amino group.

tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate: Features a methoxy group in place of the amino group.

Uniqueness: ®-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of an aminophenoxy group, which imparts specific reactivity and biological activity. This makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.

Biological Activity

Overview

(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Characterized by a pyrrolidine ring and an aminophenoxy group, this compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest for research in drug development and biological activity modulation.

- IUPAC Name : tert-butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- CAS Number : 1036488-30-8

The biological activity of this compound is primarily linked to its role as an intermediate in synthesizing bioactive compounds. The compound can modulate various biological pathways through interactions with enzymes and receptors, which may involve:

- Enzyme Inhibition or Activation : The compound can bind to active sites on enzymes, altering their activity.

- Receptor Modulation : It may influence receptor signaling pathways, impacting cellular responses.

Case Studies

- Pharmaceutical Development : Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory agents. For instance, compounds synthesized from this precursor have shown efficacy in reducing inflammatory markers in vitro.

- Cancer Research : Studies have explored the cytotoxic effects of related compounds on various cancer cell lines. The presence of the aminophenoxy group enhances the interaction with cancer cell receptors, leading to increased apoptosis in treated cells.

- Neuropharmacology : Investigations into the neuroprotective properties of this compound suggest it may play a role in modulating neurotransmitter systems, potentially aiding in conditions such as depression or anxiety.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | Nitro group instead of amino group | Reduced interaction with biological targets |

| tert-Butyl 3-(4-hydroxyphenoxy)pyrrolidine-1-carboxylate | Hydroxy group instead of amino group | Increased solubility but lower potency |

| tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate | Methoxy group instead of amino group | Enhanced lipophilicity affecting absorption |

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing (R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Critical steps include:

-

Pyrrolidine Ring Functionalization : Introduction of the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in dichloromethane with a base like triethylamine) .

-

Phenoxy Group Installation : Nucleophilic substitution between a halogenated pyrrolidine intermediate and 4-aminophenol, optimized at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base .

-

Chirality Control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to ensure the (R)-configuration .

-

Yield Optimization : Reaction time (12–24 hours), solvent purity, and inert atmosphere (N₂/Ar) are critical to minimize side reactions .

Table 1 : Example Reaction Conditions and Yields

Step Solvent Temperature (°C) Catalyst/Base Yield (%) Source Boc Protection CH₂Cl₂ 0–25 Et₃N 85–90 Phenoxy Substitution DMF 60 K₂CO₃ 70–75

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the pyrrolidine ring protons show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₃N₂O₃⁺: 279.1709) .

- Chiral HPLC : To verify enantiomeric purity using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

- Methodological Answer : The (R)-configuration enhances binding affinity to biological targets (e.g., enzymes or receptors) due to spatial complementarity. For example:

- Kinetic Studies : Compare inhibition constants (Kᵢ) of (R)- and (S)-enantiomers using enzyme assays (e.g., BACE-1 inhibition monitored via fluorescence resonance energy transfer) .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts stronger hydrogen bonding between the (R)-isomer’s amino group and active-site residues (e.g., catalytic aspartate in proteases) .

- In Vivo Efficacy : Pharmacokinetic studies in animal models show the (R)-isomer has higher bioavailability and target engagement .

Q. What strategies resolve discrepancies in reaction yields during amino group functionalization?

- Methodological Answer : Contradictions in yields often arise from competing side reactions (e.g., over-oxidation or dimerization). Mitigation approaches include:

-

Protection/Deprotection : Use of temporary protecting groups (e.g., Fmoc for amines) to prevent unwanted side reactions during phenoxy substitution .

-

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve regioselectivity .

-

Real-Time Monitoring : In situ FTIR or LC-MS tracks reaction progress and identifies intermediates .

Table 2 : Common Side Reactions and Solutions

Side Reaction Detection Method Solution Source Over-oxidation of amine LC-MS ([M+O]⁺ peaks) Use milder oxidants (e.g., O₂/NMO) Dimerization ¹H NMR (new peaks) Lower reaction concentration

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis identifies critical substituents (e.g., electron-withdrawing groups on the phenyl ring improve metabolic stability) .

- ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity. For example, logP <3 ensures blood-brain barrier penetration .

- Fragment-Based Design : Replace the tert-butyl group with bioisosteres (e.g., cyclopropane) to optimize steric bulk without compromising solubility .

Data Contradiction Analysis

Q. Why do reported yields for phenoxy substitution vary across studies?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : DMF (yield ~70%) vs. acetonitrile (yield ~50%) due to differing dielectric constants and coordination with K₂CO₃ .

- Substrate Purity : Impurities in halogenated pyrrolidine intermediates reduce efficiency (validate via GC-MS before use) .

- Scale Differences : Milligram-scale reactions often report higher yields than gram-scale due to heat dissipation challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.